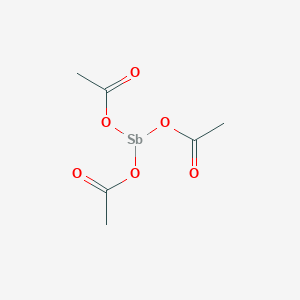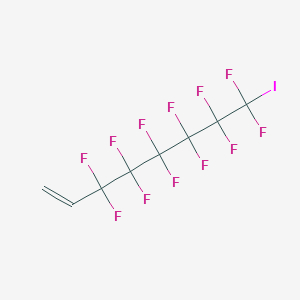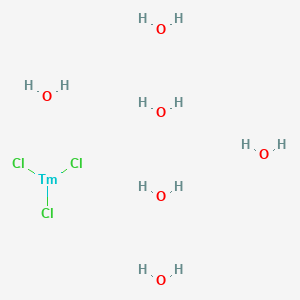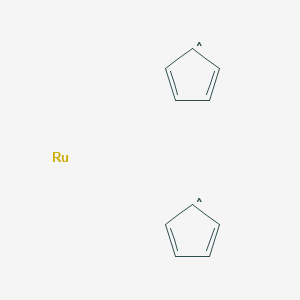
Diacetyloxystibanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetyloxystibanyl acetate, with the chemical formula C₆H₉O₆Sb, is a compound that contains antimony (Sb) and acetate groups. It is a moderately water-soluble crystalline substance that decomposes to antimony oxide upon heating .
Preparation Methods
Synthetic Routes:: Diacetyloxystibanyl acetate can be synthesized by esterification of acetic acid with n-butanol in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:
Acetic acid+n-ButanolSulfuric acidDiacetyloxystibanyl acetate
Industrial Production:: The compound is generally available in most volumes and is used in various industrial applications .
Chemical Reactions Analysis
Diacetyloxystibanyl acetate can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
Diacetyloxystibanyl acetate finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the production of certain materials.
Mechanism of Action
The exact mechanism by which diacetyloxystibanyl acetate exerts its effects remains an area of ongoing research. It likely involves interactions with molecular targets and specific cellular pathways.
Comparison with Similar Compounds
While diacetyloxystibanyl acetate is unique in its structure, it shares similarities with other antimony-containing compounds. further research is needed to explore its distinct features and advantages over related compounds.
Properties
Molecular Formula |
C6H9O6Sb |
|---|---|
Molecular Weight |
298.89 g/mol |
IUPAC Name |
diacetyloxystibanyl acetate |
InChI |
InChI=1S/3C2H4O2.Sb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
JVLRYPRBKSMEBF-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Sb](OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)



![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)


![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
